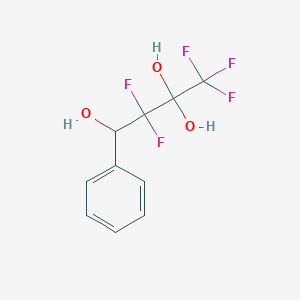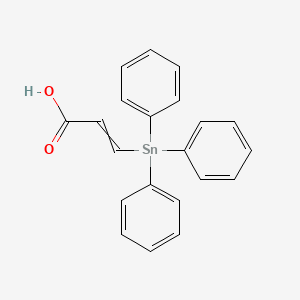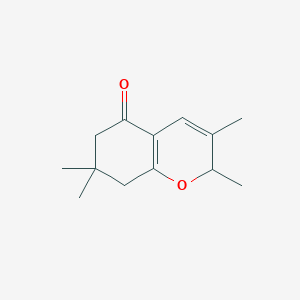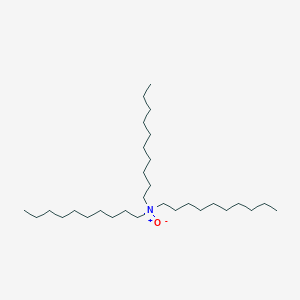
N,N-Didecyldecan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didecyldecan-1-amine N-oxide is a nonionic surfactant widely used in various industrial and scientific applications. It is known for its excellent surface-active properties, making it a valuable component in detergents, cleaners, and other formulations. The compound has the molecular formula C12H27NO and a molecular weight of 201.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Didecyldecan-1-amine N-oxide can be synthesized through the oxidation of N,N-didecyldecan-1-amine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and sodium percarbonate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes using packed-bed microreactors. This method ensures high efficiency and safety compared to traditional batch reactors. The use of titanium silicalite (TS-1) as a catalyst and methanol as a solvent is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didecyldecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium percarbonate.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: N,N-didecyldecan-1-amine.
Substitution: Compounds with different functional groups replacing the N-oxide group.
Aplicaciones Científicas De Investigación
N,N-Didecyldecan-1-amine N-oxide is used in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Didecyldecan-1-amine N-oxide involves its interaction with lipid membranes and proteins. As a surfactant, it reduces the surface tension of aqueous solutions, allowing it to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds. This property makes it effective in various applications, including cleaning and protein crystallization .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyldecan-1-amine N-oxide
- N,N-Dimethyldodecylamine N-oxide
- N,N-Dimethyltetradecylamine N-oxide
Uniqueness
N,N-Didecyldecan-1-amine N-oxide is unique due to its specific chain length and the presence of two decyl groups. This structure provides it with distinct surface-active properties, making it more effective in certain applications compared to its counterparts with shorter or longer alkyl chains .
Propiedades
Número CAS |
213771-06-3 |
|---|---|
Fórmula molecular |
C30H63NO |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
N,N-didecyldecan-1-amine oxide |
InChI |
InChI=1S/C30H63NO/c1-4-7-10-13-16-19-22-25-28-31(32,29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
Clave InChI |
PYBZLXZEOFDBQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


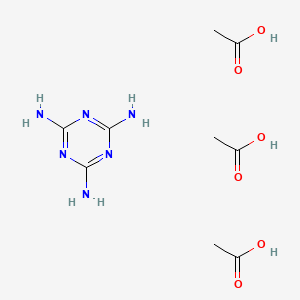
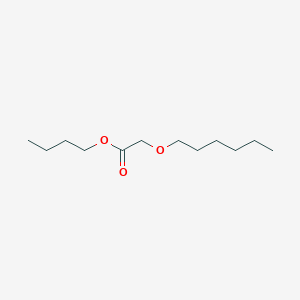
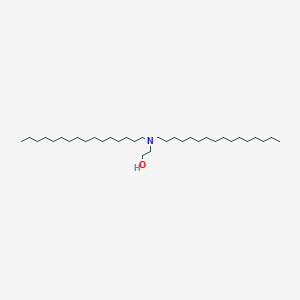
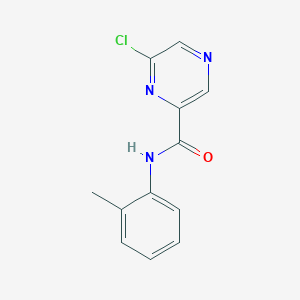
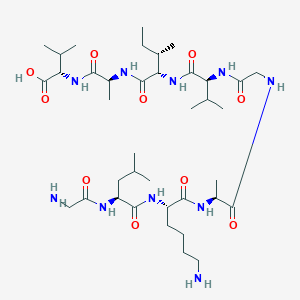
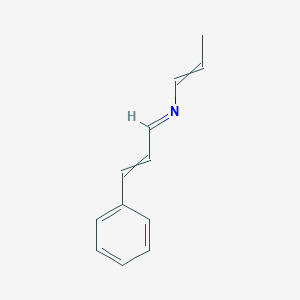
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
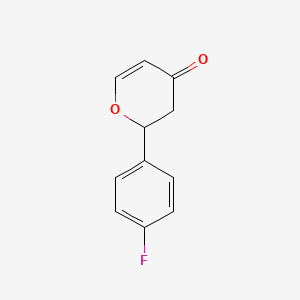
![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
